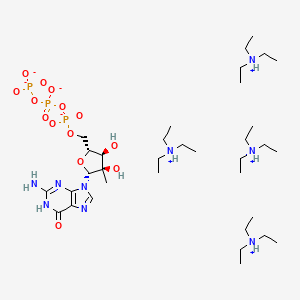

![molecular formula C8H18N2O2 B1437170 3-[(3-Methoxypropyl)amino]-N-methylpropanamide CAS No. 1040693-03-5](/img/structure/B1437170.png)

3-[(3-Methoxypropyl)amino]-N-methylpropanamide

Overview

Description

“3-[(3-Methoxypropyl)amino]-N-methylpropanamide” is a chemical compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 . It’s used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-[(3-Methoxypropyl)amino]-N-methylpropanamide” consists of a methoxypropyl group attached to an amino group, which is further attached to a N-methylpropanamide group .Scientific Research Applications

Synthetic Applications and Chemical Properties

3-[(3-Methoxypropyl)amino]-N-methylpropanamide has been a subject of interest in synthetic chemistry due to its utility as a building block in various organic syntheses. One of the primary applications is its role as an intermediate in the synthesis of pharmacologically active compounds and materials with specific chemical properties. For instance, Selvamurugan and Aidhen (2002) described the preparation of various N,N-disubstituted-amino-N-methoxy-N-methylpropanamides, which served as excellent aminoacyl cation equivalents. These intermediates were utilized to prepare amino ketones, tertiary amines, and C-glycosides, demonstrating the compound's versatility in synthetic organic chemistry (Selvamurugan & Aidhen, 2002).

Biocatalysis and Enzymatic Studies

The compound has also found applications in biocatalysis. Shaw and Naughton (2004) explored the substrate specificity of the heat-stable stereospecific amidase from Klebsiella oxytoca, revealing that the amidase accepted derivatives of 3-[(3-Methoxypropyl)amino]-N-methylpropanamide as substrates. This showcases the potential for biocatalytic transformations involving the compound, providing a new synthetic route to specific amino acids and their derivatives (Shaw & Naughton, 2004).

Drug Development and Pharmacology

In the realm of drug development, Tokuhara et al. (2018) highlighted the optimization of benzimidazole derivatives as renin inhibitors, where 3-[(3-Methoxypropyl)amino]-N-methylpropanamide derivatives played a crucial role. The structural modification of this compound led to improvements in pharmacokinetic profiles while maintaining potent renin inhibitory activity, underlining its significance in the development of orally bioavailable medications (Tokuhara et al., 2018).

Material Science and Polymer Chemistry

Furthermore, the compound's utility extends into materials science, particularly in the synthesis of polymers with unique properties. Savelyeva, Li, and Maríc (2015) conducted studies on the polymerization of N-(3-Methoxypropyl) acrylamide, closely related to 3-[(3-Methoxypropyl)amino]-N-methylpropanamide, demonstrating controlled radical polymerization techniques. These polymers exhibited thermoresponsive behavior, opening avenues for their application in drug delivery systems and responsive materials (Savelyeva, Li, & Maríc, 2015).

Future Directions

properties

IUPAC Name |

3-(3-methoxypropylamino)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-9-8(11)4-6-10-5-3-7-12-2/h10H,3-7H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIHFESSCGSKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCNCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methoxypropyl)amino]-N-methylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1437093.png)

![3-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1437095.png)

![3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1437099.png)

![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)

![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)

![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)